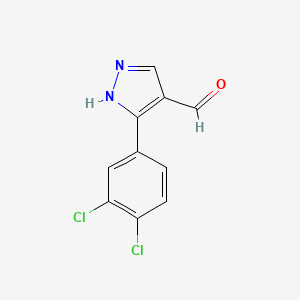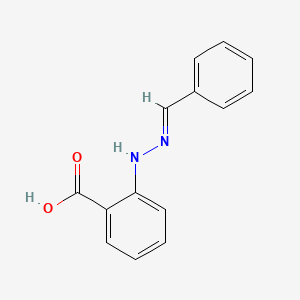
2,4-Difluoro-3-methoxycinnamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Difluoro-3-methoxycinnamic acid is a chemical compound that is closely related to cinnamic acid derivatives. These derivatives are known for their role in various chemical reactions and their importance in the field of organic chemistry. Although the specific compound 2,4-difluoro-3-methoxycinnamic acid is not directly discussed in the provided papers, we can infer some information based on closely related compounds such as 4-methoxycinnamic acid derivatives and other cinnamic acid analogs.
Synthesis Analysis
The synthesis of cinnamic acid derivatives typically involves the introduction of functional groups into the cinnamic acid framework. While the provided papers do not detail the synthesis of 2,4-difluoro-3-methoxycinnamic acid, they do discuss related compounds. For instance, 4-methoxycinnamic acid-3'-methylbutyl ester is mentioned, which suggests that esterification and functional group modification are common synthetic routes for these types of compounds . The introduction of fluoro groups would likely involve halogenation reactions under specific conditions that favor the substitution at the desired positions on the aromatic ring.
Molecular Structure Analysis
The molecular structure of cinnamic acid derivatives is characterized by the presence of an aromatic ring and a carboxylic acid group. The papers provided discuss the molecular and crystal structures of related compounds, such as sinapinic acid, which is a dimethoxy-hydroxy derivative of cinnamic acid . These structures are often elucidated using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography. The presence of substituents like methoxy and fluoro groups can influence the overall molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π stacking.
Chemical Reactions Analysis
Cinnamic acid derivatives undergo various chemical reactions, including photochemical reactions. For example, 4-methoxycinnamic acid-3'-methylbutyl ester undergoes [2+2] cycloaddition upon UV irradiation, leading to the formation of cyclobutane derivatives . Additionally, Diels-Alder reactions can occur, resulting in the formation of adducts. These reactions are significant as they can lead to the formation of complex structures from simpler precursors, and they highlight the reactivity of the double bond present in the cinnamic acid derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of cinnamic acid derivatives are influenced by their molecular structure. The introduction of electron-withdrawing groups like fluoro can affect the acid strength, while electron-donating groups like methoxy can impact the reactivity towards electrophilic substitution reactions. The papers do not provide specific data on the physical properties of 2,4-difluoro-3-methoxycinnamic acid, but related compounds exhibit properties such as crystallization behavior and melting points that are dependent on their molecular interactions and packing in the solid state .
Applications De Recherche Scientifique
Analytical Methodologies for Quantification
Ferulic acid and its oligomers, closely related to 2,4-Difluoro-3-methoxycinnamic acid, have significant potential applications across the food industry, health, and cosmetics due to their antioxidant properties. The selection of appropriate quantification methods for extracting this compound from agricultural waste materials emphasizes the importance of analytical methodologies in enhancing the utility of cinnamic acid derivatives (Barberousse et al., 2008).
Therapeutic and Health Benefits
The structural and functional properties of cinnamic acid derivatives, including ferulic acid, have been explored for their antioxidant capabilities, which correlate with potential benefits against disorders linked to oxidative stress such as cancer, diabetes, and neurodegenerative diseases (de Oliveira Silva & Batista, 2017). This illustrates the compound's relevance in developing therapeutic strategies and health supplements.
Anticancer Effects
Research on cinnamic acid derivatives like ferulic acid demonstrates significant inhibitory effects on cancer cell proliferation and invasion, offering insights into their potential as anticancer agents. The induction of cell cycle arrest and modulation of autophagy in cancer cells are mechanisms through which these compounds exert their effects, showcasing their application in cancer research (Gao et al., 2018).
Magnetic and Luminescent Properties
The synthesis and characterization of cinnamic acid derivative complexes reveal their magnetic and luminescent properties. These findings open avenues for the application of such compounds in the development of new materials with potential uses in electronics, photonics, and magnetic storage technologies (Khalfaoui et al., 2017).
Safety and Hazards
While specific safety data for 2,4-Difluoro-3-methoxycinnamic acid is not available, similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
(E)-3-(2,4-difluoro-3-methoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c1-15-10-7(11)4-2-6(9(10)12)3-5-8(13)14/h2-5H,1H3,(H,13,14)/b5-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSJBWJGXKYERG-HWKANZROSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)C=CC(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1F)/C=C/C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-3-methoxycinnamic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Thien-3-ylcarbonyl)amino]benzoic acid](/img/structure/B1336961.png)


![N-[2-(2-fluorophenyl)ethyl]quinoline-8-carboxamide](/img/structure/B1336970.png)


![[(E)-2-methylpropylideneamino]thiourea](/img/structure/B1336983.png)



![Ethyl (2E)-2-[(4-bromo-2-fluorophenyl)hydrazono]propanoate](/img/structure/B1337001.png)


